molecular formula C17H20FN3O2 B3817414 (3-fluoro-4-methoxyphenyl)-[1-(1H-imidazol-2-ylmethyl)piperidin-3-yl]methanone

(3-fluoro-4-methoxyphenyl)-[1-(1H-imidazol-2-ylmethyl)piperidin-3-yl]methanone

Cat. No.: B3817414
M. Wt: 317.36 g/mol
InChI Key: ZAMCLWOWSHFKAA-UHFFFAOYSA-N
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Description

(3-fluoro-4-methoxyphenyl)-[1-(1H-imidazol-2-ylmethyl)piperidin-3-yl]methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluoro-substituted phenyl ring, a methoxy group, an imidazole ring, and a piperidine ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-fluoro-4-methoxyphenyl)-[1-(1H-imidazol-2-ylmethyl)piperidin-3-yl]methanone typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.

    Synthesis of the piperidine ring: The piperidine ring can be synthesized via the hydrogenation of pyridine.

    Coupling of the imidazole and piperidine rings: This step involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired linkage.

    Introduction of the fluoro and methoxy groups: These groups can be introduced through electrophilic aromatic substitution reactions using appropriate fluorinating and methoxylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3-fluoro-4-methoxyphenyl)-[1-(1H-imidazol-2-ylmethyl)piperidin-3-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-fluoro-4-methoxyphenyl)-[1-(1H-imidazol-2-ylmethyl)piperidin-3-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3-fluoro-4-methoxyphenyl)-[1-(1H-imidazol-2-ylmethyl)piperidin-3-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (3-fluoro-4-methoxyphenyl)-[1-(1H-imidazol-2-ylmethyl)piperidin-3-yl]methanone: shares similarities with other compounds that have imidazole and piperidine rings, such as:

Uniqueness

The presence of both fluoro and methoxy groups in this compound makes it unique compared to its analogs. These groups can significantly influence the compound’s chemical reactivity, biological activity, and overall stability.

Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-[1-(1H-imidazol-2-ylmethyl)piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2/c1-23-15-5-4-12(9-14(15)18)17(22)13-3-2-8-21(10-13)11-16-19-6-7-20-16/h4-7,9,13H,2-3,8,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMCLWOWSHFKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2CCCN(C2)CC3=NC=CN3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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